5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-10-4-8-6-1-2-7(3-6)9(8)5-12-10/h4-7H,1-3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGBPUWBPHWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CC(=NC=C23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548442 | |
| Record name | 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105275-29-4 | |
| Record name | 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydro 5,8 Methanoisoquinolin 3 Amine and Its Core Derivatives
Regioselective and Stereoselective Synthesis of the 5,8-Methanoisoquinoline Core
The construction of the 5,8-methanoisoquinoline core, which integrates a pyridine (B92270) ring into a bicyclo[2.2.1]heptane framework, requires precise control over regioselectivity and stereoselectivity. The rigid nature of the bicyclic system imposes significant steric constraints that can be exploited to achieve high levels of selectivity in synthetic transformations.
Total Synthesis Approaches to 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine
While a definitive total synthesis of this compound has not been extensively documented in publicly available literature, a plausible retrosynthetic analysis suggests that the molecule can be constructed from simpler, readily available starting materials. A key disconnection would be the formation of the pyridine ring onto a pre-existing bicyclo[2.2.1]heptane skeleton.
One potential approach involves the use of a substituted norbornane (B1196662) derivative as the starting scaffold. The synthesis could commence with a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile to establish the bicyclo[2.2.1]heptane core. Subsequent functional group manipulations would introduce the necessary precursors for the construction of the fused pyridine ring, followed by the installation of the amine group at the 3-position.
A hypothetical synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene, Acrylonitrile | 5-Cyanobicyclo[2.2.1]hept-2-ene |
| 2 | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 5-Cyano-exo-bicyclo[2.2.1]heptan-2-ol |
| 3 | Oxidation | PCC, CH2Cl2 | 5-Cyanobicyclo[2.2.1]heptan-2-one |
| 4 | Pyridine Ring Formation | Kröhnke pyridine synthesis or similar annulation strategy | Substituted 5,6,7,8-tetrahydro-5,8-methanoisoquinoline (B10111) |
| 5 | Amination | Conversion of a suitable precursor (e.g., a halide or triflate) at the 3-position to an amine | This compound |
This proposed pathway highlights the key transformations required and serves as a framework for the development of a complete total synthesis.
Construction of the Pyridine Ring within the Bridged Bicyclo[2.2.1]heptane System
The formation of the pyridine ring fused to the bicyclo[2.2.1]heptane system is a critical step in the synthesis of the 5,8-methanoisoquinoline core. Several strategies can be envisioned for this transformation, often involving the cyclization of a suitably functionalized norbornane derivative.
One effective method involves the reaction of a 1,5-dicarbonyl compound or its equivalent, derived from the bicyclic core, with an ammonia (B1221849) source. This approach, a variation of the Hantzsch pyridine synthesis, would lead to the formation of a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to the aromatic pyridine ring.
Alternatively, modern transition-metal-catalyzed methods offer powerful tools for pyridine ring construction. For instance, a [2+2+2] cycloaddition of a di-alkyne and a nitrile, where the alkyne functionalities are appended to the bicyclo[2.2.1]heptane scaffold, could provide a direct route to the fused pyridine ring.
A general representation of a pyridine ring annulation is shown below:
| Starting Material | Reagents and Conditions | Product |
| Functionalized bicyclo[2.2.1]heptane precursor | Ammonia or ammonium (B1175870) acetate, oxidizing agent | 5,8-Methanoisoquinoline core |
| Di-alkynyl bicyclo[2.2.1]heptane and a nitrile | Cobalt or other transition metal catalyst | 5,8-Methanoisoquinoline core |
These methods offer flexibility in the introduction of substituents on the pyridine ring, allowing for the synthesis of a variety of derivatives.
Enantioselective Pathways for 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline Derivatives, Including Chiral Auxiliary and Asymmetric Catalysis Methods
The synthesis of enantiomerically pure derivatives of 5,6,7,8-tetrahydro-5,8-methanoisoquinoline is of significant interest due to the importance of chirality in biological systems. This can be achieved through various asymmetric strategies.
Chiral Auxiliary Methods: The use of a chiral auxiliary attached to the starting material can direct the stereochemical outcome of key reactions. For example, a Diels-Alder reaction between cyclopentadiene and an acrylate (B77674) dienophile bearing a chiral auxiliary can lead to the formation of a single enantiomer of the bicyclo[2.2.1]heptane core. The auxiliary can then be removed in a subsequent step.
Asymmetric Catalysis: Transition-metal-catalyzed asymmetric reactions provide a more atom-economical approach to enantioselective synthesis. For instance, an asymmetric Diels-Alder reaction catalyzed by a chiral Lewis acid can produce the bicyclic core with high enantioselectivity. Furthermore, asymmetric hydrogenation of a double bond within the bicyclic system, using a chiral rhodium or ruthenium catalyst, can establish the desired stereochemistry. nih.govresearchgate.net
The following table summarizes some enantioselective approaches:
| Method | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | Diels-Alder reaction with a chiral acrylate ester. researchgate.net |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of an olefinic precursor using a chiral catalyst. mdpi.com |
| Kinetic Resolution | A chiral reagent or catalyst is used to selectively react with one enantiomer of a racemic mixture. | Lipase-catalyzed resolution of a racemic alcohol intermediate. nih.gov |
These methods provide access to enantiomerically enriched building blocks that can be carried forward to synthesize chiral derivatives of this compound.
Functionalization and Derivatization Strategies for the 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline Scaffold
The ability to introduce a variety of substituents onto the 5,6,7,8-tetrahydro-5,8-methanoisoquinoline scaffold is essential for modulating its properties and exploring its structure-activity relationships.
Introduction of Substituents at the Isoquinoline (B145761) and Bridged Positions
Substituents can be introduced at various positions of the 5,8-methanoisoquinoline core through several synthetic strategies.
At the Isoquinoline Ring: Standard aromatic substitution reactions can be employed to functionalize the pyridine ring. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents, although the regioselectivity will be governed by the directing effects of the existing ring system. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are also powerful tools for introducing aryl, alkyl, or amino groups at specific positions, provided a suitable halide or triflate precursor is available. nih.gov
At the Bridged Positions: The saturated portion of the bicyclo[2.2.1]heptane system can also be functionalized. The introduction of substituents at these positions often relies on the functionalization of the initial Diels-Alder adduct or subsequent intermediates. For instance, the double bond in a bicyclo[2.2.1]heptene precursor can be subjected to a variety of addition reactions, such as epoxidation, dihydroxylation, or hydrohalogenation, to introduce functional groups.
The following table provides examples of functionalization reactions:
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Isoquinoline Ring | Nitration | HNO3, H2SO4 | Nitro group |
| Isoquinoline Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Bridged Position | Epoxidation | m-CPBA | Epoxide |
| Bridged Position | Dihydroxylation | OsO4, NMO | Diol |
Synthesis of N-Oxide Derivatives of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline
The synthesis of N-oxide derivatives of the 5,6,7,8-tetrahydro-5,8-methanoisoquinoline scaffold can be readily achieved by the oxidation of the pyridine nitrogen. This transformation is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid.
The formation of the N-oxide can significantly alter the electronic properties and reactivity of the isoquinoline ring system. It can activate the ring towards nucleophilic substitution at the positions alpha and gamma to the nitrogen and can also serve as a precursor for further functionalization.
A general procedure for N-oxidation is as follows:
| Starting Material | Reagents and Conditions | Product |
| 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline derivative | m-CPBA, CH2Cl2 | 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline N-oxide derivative |
The resulting N-oxides are valuable intermediates for the synthesis of a wider range of derivatives with potentially interesting biological or material properties.
Based on a comprehensive search, there is currently insufficient publicly available scientific literature to provide detailed information on the specific chemical compound “this compound” and its synthetic methodologies as requested in the outline.
The search results yield information on related, but structurally distinct, compounds such as 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines. mdpi.comosi.lvresearchgate.netresearchgate.net However, these compounds lack the crucial 5,8-methano-bridge, which defines the core structure of the requested molecule. The presence of this bridged bicyclic system significantly alters the molecule's three-dimensional structure and chemical reactivity. Therefore, extrapolating synthetic data from these non-bridged analogues would be scientifically inaccurate.
Specifically, no information was found regarding:
The formation of condensed heterocyclic systems directly from this compound precursors.
The efficiency and scalability of synthetic routes for analogues of this compound.
Methodologies for creating bridged ring systems, such as the Diels-Alder reaction, are well-established in organic chemistry for other molecular scaffolds. nih.govrsc.org However, specific application of these methods for the synthesis of the 5,6,7,8-tetrahydro-5,8-methanoisoquinoline core could not be located.
Due to the lack of specific data for "this compound" in the available resources, it is not possible to generate the requested article with the required level of scientific accuracy and detail.
Chemical Reactivity and Mechanistic Investigations of 5,6,7,8 Tetrahydro 5,8 Methanoisoquinolin 3 Amine Systems
Electrophilic Aromatic Substitution Reactions of the 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline (B10111) Core
Electrophilic aromatic substitution (EAS) in isoquinoline (B145761) and its derivatives is a well-studied area. The reaction typically occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org For the 5,6,7,8-tetrahydroisoquinoline (B1330172) system, the pyridine ring remains the site of aromaticity and thus the focus of EAS reactions.
Nitration and Halogenation Patterns on the Isoquinoline Ring
In the parent isoquinoline system, electrophilic attack is strongly favored at the C5 and C8 positions of the carbocyclic ring. quimicaorganica.org However, in the 5,6,7,8-tetrahydroisoquinoline core of the target molecule, the benzenoid ring is absent, and substitution must occur on the pyridine ring. The pyridine ring itself is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. libretexts.org When substitution does occur, it is typically directed to the 3-position (β-position). libretexts.orgyoutube.com
The presence of the activating amino group at the 3-position would be expected to strongly influence the position of further substitution. Amino groups are powerful activating, ortho-, para-directing substituents in electrophilic aromatic substitution. libretexts.org In the context of the 3-aminoisoquinoline moiety, this would direct incoming electrophiles to the C2 and C4 positions. However, substitution at C2 is generally disfavored in pyridinoid systems. Therefore, the primary site of electrophilic attack, such as nitration or halogenation, is predicted to be the C4 position.
The reaction conditions for such transformations would need to be carefully controlled. Nitration, for instance, typically employs a mixture of nitric acid and sulfuric acid. Halogenation can be achieved with elemental halogens in the presence of a Lewis acid catalyst. The strong activation by the amine group might necessitate milder conditions to avoid polysubstitution or oxidative side reactions. It is also important to consider that under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This would deactivate the ring towards substitution.
Regioselectivity in Aromatic Substitutions
The regioselectivity of electrophilic aromatic substitution on 5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-amine is primarily governed by the directing effect of the C3-amino group. As an activating ortho-, para-director, it enhances the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.
The steric hindrance imposed by the 5,8-methano bridge and the adjacent saturated ring system is another critical factor. The bridge may partially shield the C4 position, potentially reducing the rate of substitution at this site compared to a non-bridged analogue. However, given the strong electronic activation provided by the amine, substitution at C4 is still the most probable outcome. Attack at the C2 position is electronically feasible but sterically and electronically disfavored in pyridine systems.
Therefore, the predicted major product of electrophilic aromatic substitution on this compound would be the 4-substituted derivative. The general order of reactivity for electrophilic attack would be C4 > C2, with other positions being significantly less favored.
| Reaction | Reagents | Predicted Major Product | Key Influencing Factors |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 4-Nitro-5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-amine | - Activating, ortho-, para-directing amino group
|
| Bromination | Br2/FeBr3 | 4-Bromo-5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-amine | - Activating, ortho-, para-directing amino group
|
| Chlorination | Cl2/AlCl3 | 4-Chloro-5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-amine | - Activating, ortho-, para-directing amino group
|
Nucleophilic Reactivity and Transformations of this compound
The nucleophilic character of the title compound is centered on the primary amine functionality. The lone pair of electrons on the nitrogen atom can participate in a variety of chemical transformations.
Reactions Involving the Amine Functionality
The primary amine group at the C3 position is expected to undergo reactions typical of aromatic amines. These include acylation, alkylation, and diazotization.
Acylation: The amine can react with acyl halides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functional groups. libretexts.org For example, reaction with acetyl chloride would yield N-(5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-yl)acetamide.
Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. libretexts.org Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary amines.
Diazotization: As a primary aromatic amine, the 3-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, and hydroxyl groups at the C3 position. acs.org
Solvolysis Reactions and Neighboring Group Participation in Bridged Systems
Derivatives of this compound, particularly those with a leaving group on the bridged framework, could undergo interesting solvolysis reactions. The rigid, bicyclic nature of the molecule can lead to significant rate effects and stereochemical outcomes due to neighboring group participation. scribd.comwikipedia.org
If a suitable leaving group were present on the methano bridge or the saturated ring, the lone pair of the amine or the pi-system of the pyridine ring could potentially participate in the displacement of the leaving group. This anchimeric assistance can lead to the formation of bridged, non-classical carbocation intermediates, resulting in rearranged products and retention of stereochemistry. scribd.comwikipedia.org The specific outcome of such a reaction would be highly dependent on the position of the leaving group and the reaction conditions. While direct examples for this specific heterocyclic system are not available, studies on other bridged bicyclic compounds provide a basis for predicting such behavior. gla.ac.uk
| Reaction Type | Typical Reagents | Expected Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| Diazotization | NaNO2, HCl | Diazonium Salt |
| Sandmeyer Reaction (from diazonium salt) | CuCl, CuBr, CuCN, H2O | 3-Chloro, 3-Bromo, 3-Cyano, 3-Hydroxy derivatives |
Photochemical Rearrangements of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline Derivatives
The photochemistry of N-heterocyclic compounds can be complex, often leading to a variety of isomerizations and rearrangements. researchgate.net The specific photochemical behavior of this compound is not documented, but potential reaction pathways can be inferred from related systems.
Irradiation of pyridine and its derivatives can lead to the formation of Dewar pyridine and other valence isomers. researchgate.net For the title compound, photochemical excitation could potentially induce rearrangements within the pyridine ring. The presence of the fused, bridged aliphatic framework could influence the stability and subsequent reactions of any photochemically generated intermediates.
Furthermore, photochemical reactions involving the amine substituent are also possible. Photoinduced electron transfer processes could lead to reactions with other molecules in the system. Intramolecular hydrogen atom transfer is another potential pathway, particularly if other functional groups are present in the molecule. researchgate.net The rigid structure of the methano bridge might facilitate or inhibit certain photochemical rearrangements by restricting conformational changes that are necessary for the reaction to occur. Without specific experimental data, any discussion of photochemical rearrangements remains speculative but provides a basis for future investigations into the rich photochemistry of this class of compounds.
Di-π-methane Photorearrangement Mechanisms
The di-π-methane rearrangement is a well-established photochemical reaction of molecules that possess two π-systems separated by a saturated carbon atom (a 1,4-diene or its equivalent). wikipedia.org This rearrangement typically proceeds through a diradical mechanism to form a vinylcyclopropane (B126155) derivative. researchgate.netyoutube.com In systems analogous to the 5,6,7,8-tetrahydro-5,8-methanoisoquinoline scaffold, the reaction is known as an aza-di-π-methane rearrangement because one of the π-systems involves a nitrogen atom. researchgate.netiupac.org
The general mechanism for this type of rearrangement involves the following key steps:
Photoexcitation: Upon absorption of light, the molecule is promoted to an excited singlet state (S1). In many cases, particularly for reactions proceeding through a triplet state, intersystem crossing (ISC) to the triplet state (T1) occurs. wikipedia.org Triplet sensitization, using a compound like acetone, is a common method to achieve this. wikipedia.org
Diradical Formation: The excited state molecule undergoes a rearrangement to form a 1,4-diradical intermediate. In the case of the methanoisoquinoline system, this involves the bridging of the two π-systems (the benzene ring portion and the C=N portion of the pyridine ring). researchgate.net
Cyclopropane Ring Formation: The 1,4-diradical then undergoes a cyclization to form a three-membered ring, resulting in a cyclopropyl (B3062369) diradical intermediate.
Rearrangement and Product Formation: This intermediate finally rearranges by cleavage of one of the original bonds of the saturated carbon center to yield the final photoproduct, which is typically a complex polycyclic isomer. researchgate.net
For cyclic dienes, the rigid structure can prevent energy dissipation through free rotation, which often short-circuits the rearrangement in acyclic systems, thus allowing the di-π-methane process to proceed efficiently from the triplet state. wikipedia.org The presence of the nitrogen atom introduces additional complexity, as it can influence the stability and reactivity of the diradical intermediates. The aza-di-π-methane rearrangement formally amounts to a 1,2-shift of the imino group and the formation of a new bond between C(3) and C(5) of the original azadiene skeleton. iupac.org
Influence of Pyridine Nitrogen on Photoreaction Outcomes
Research on related 5,8-dihydro-5,8-methanoquinoline (B25829) systems has demonstrated that the pyridine nitrogen directs the photorearrangement through distinct dual-channeled pathways from the triplet excited state. acs.org The nitrogen's lone pair of electrons and its electronegativity can stabilize adjacent radical centers, thereby favoring specific bond formations and cleavages.
Two primary rearrangement pathways are typically observed, depending on which π-system is initially involved in the bridging step:
Benzo-vinyl bridging: This pathway involves the initial formation of a bond between the benzene ring and the vinyl group (the C=C part of the tetrahydropyridine (B1245486) ring).
Vinyl-vinyl bridging: This pathway involves the interaction between the two carbons of the vinyl group.
The presence of the nitrogen atom makes the pyridine π-system electron-deficient, which can alter the relative energies of the possible diradical intermediates. Studies have shown that the reaction quantum yields can be dependent on substituents on the nitrogen-containing ring, with electron-withdrawing groups often increasing the reaction efficiency. researchgate.net This suggests a homoconjugative interaction between the benzylic group and the nitrogen lone-pair in the transition state. researchgate.net This electronic influence is critical in determining which of the possible polycyclic photoproducts is formed, highlighting the pivotal role of the heteroatom in guiding the reaction's outcome.
Oxidation and Reduction Chemistry of the 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline Scaffold
The chemical reactivity of the 5,6,7,8-tetrahydro-5,8-methanoisoquinoline scaffold is not limited to photochemical rearrangements. The constituent rings are also susceptible to oxidation and reduction reactions, which can be used to modify the structure and introduce new functionality.
Oxidation: The oxidation of the tetrahydroisoquinoline moiety can proceed via several pathways, depending on the reagents and reaction conditions.
Aromatization: A common oxidation reaction is the dehydrogenation of the partially saturated pyridine ring to form the fully aromatic isoquinoline ring system. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or catalytic methods involving palladium on carbon (Pd/C) at elevated temperatures.
N-Oxidation: The nitrogen atom of the pyridine ring is basic and can be oxidized to form an N-oxide using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic substitution.
Reduction: Reduction reactions of the 5,6,7,8-tetrahydro-5,8-methanoisoquinoline scaffold primarily target the aromatic pyridine ring.
Catalytic Hydrogenation: The pyridine ring can be fully reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. This typically requires high pressures of hydrogen gas and catalysts such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃). The result is the formation of a decahydro-5,8-methanoisoquinoline system.
Dissolving Metal Reduction: The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent, can be used to partially reduce the pyridine ring. The regioselectivity of this reduction would be influenced by the presence of the 3-amine substituent.
Hydride Reduction: While the pyridine ring itself is generally resistant to hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), these reagents can be used to reduce derivatives, such as N-acylated or N-alkylated pyridinium (B92312) salts, to the corresponding tetrahydropyridines.
The specific outcomes of these oxidation and reduction reactions provide pathways to a variety of related but structurally distinct molecular scaffolds, further expanding the synthetic utility of the core 5,6,7,8-tetrahydro-5,8-methanoisoquinoline system.
Table of Reaction Products
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Aza-di-π-methane Rearrangement | UV light (hν), Sensitizer | Polycyclic Isomers |
| Aromatization (Oxidation) | Pd/C, heat or MnO₂ | 5,8-Methanoisoquinolin-3-amine |
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |
| Catalytic Hydrogenation (Reduction) | H₂, PtO₂ or Rh/Al₂O₃ | Decahydro-5,8-methanoisoquinolin-3-amine |
Spectroscopic and Structural Characterization of 5,6,7,8 Tetrahydro 5,8 Methanoisoquinolin 3 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a molecule with the structural complexity of 5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-amine, which features a rigid bicyclic aliphatic system fused to an aromatic pyridine (B92270) ring, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is indispensable.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic and aliphatic regions of the molecule. The rigid bicyclo[2.2.1]heptane-like framework imposes significant conformational constraints, leading to characteristic chemical shifts and coupling patterns.
Proton (¹H) NMR: The aromatic protons, H1 and H4, on the pyridine ring are expected to appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-donating effect of the C3-amino group. The aliphatic protons of the methano-bridge system would present a more complex pattern in the upfield region (δ 1.0-3.5 ppm). rsc.org The bridgehead protons (H5, H8) are chemically distinct and would likely resonate at different frequencies from the methylene (B1212753) protons at C6 and C7 and the bridging CH₂ group. The constrained geometry of the bicyclic system would result in significant geminal and vicinal coupling constants, providing rich information about the dihedral angles between adjacent protons.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom. The aromatic carbons of the pyridine ring would appear in the δ 110-160 ppm range, with the carbon bearing the amino group (C3) and the nitrogen-adjacent carbons (C1, C4a) showing characteristic shifts. The aliphatic carbons of the bicyclic system, including the bridgehead carbons (C5, C8), the methylene carbons (C6, C7), and the bridging carbon, would be found in the upfield region (δ 25-50 ppm). researchgate.net The specific chemical shifts provide a fingerprint of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data are estimated based on values for related bicyclo[2.2.1]heptane systems and substituted pyridines.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H1 | ~8.0 - 8.4 | ~145 - 155 | Aromatic proton adjacent to nitrogen. |
| H4 | ~7.0 - 7.4 | ~115 - 125 | Aromatic proton influenced by NH₂ group. |
| NH₂ | Broad, variable | - | Chemical shift is solvent and concentration dependent. |
| H5, H8 | ~3.0 - 3.5 | ~40 - 50 | Bridgehead protons. |
| H6, H7 | ~1.5 - 2.5 | ~25 - 35 | Methylene protons in the bicyclic system. |
| Bridging CH₂ | ~1.0 - 2.0 | ~30 - 40 | Protons of the methano bridge. |
| C3 | - | ~150 - 160 | Carbon attached to the amino group. |
| C4a, C8a | - | ~130 - 145 | Aromatic carbons at the ring fusion. |
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling networks, definitively connecting protons that are two or three bonds apart. This would allow for the complete mapping of the aliphatic spin system within the bicyclic framework and confirm the positions of the aromatic protons.
HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments establish correlations between protons and carbons. HSQC links protons to the carbons they are directly attached to, while HMBC reveals longer-range (2-3 bond) correlations. HMBC is particularly vital for connecting the aliphatic and aromatic parts of the molecule across the quaternary fusion carbons (C4a, C8a).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY is essential for confirming the stereochemistry of the rigid structure, for example, by showing through-space correlations between the aromatic H4 proton and the nearby protons on the bicyclic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govkurouskilab.com
The IR spectrum of this compound would be characterized by several key absorption bands. The primary amine (-NH₂) group would give rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, along with a scissoring (bending) vibration around 1600-1650 cm⁻¹. Hydrogen bonding in the solid state or in concentrated solutions would cause these N-H stretching bands to broaden and shift to lower wavenumbers.
The aromatic pyridine ring would produce C-H stretching vibrations just above 3000 cm⁻¹ and a series of characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. scilit.com The aliphatic bicyclo[2.2.1]heptane portion would be identified by its C-H stretching bands just below 3000 cm⁻¹ and various CH₂ bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. kurouskilab.com While the N-H and other polar bond vibrations are often weak, the symmetric vibrations of the aromatic ring and the C-C backbone of the aliphatic system typically produce strong Raman signals, aiding in the complete vibrational assignment.
Table 2: Characteristic IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Weak | Sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | |
| N-H Bend (Amine) | 1600 - 1650 | Medium | |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Strong | Multiple bands characteristic of the pyridine ring. |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic Structure and Chirality
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the 3-amino-isoquinoline system. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. nist.gov The amino group acts as a powerful auxochrome, which would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent heterocycle, moving the bands to longer wavelengths and increasing their intensity.
The molecule possesses a rigid, chiral structure due to the bridged ring system. Therefore, its enantiomers will interact differently with circularly polarized light. Circular Dichroism (CD) spectroscopy, which measures this differential absorption, is a critical technique for studying its chirality. The two enantiomers would produce mirror-image CD spectra. This technique is invaluable for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration, typically by comparing the experimental CD spectrum to one predicted from quantum chemical calculations.
X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Confirmation
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. nih.gov This technique would yield a precise three-dimensional model of this compound, confirming its atomic connectivity and absolute stereochemistry.
An X-ray crystal structure would provide highly accurate measurements of all bond lengths, bond angles, and torsional angles. This data would reveal any ring strain inherent in the fused bicyclo[2.2.1]heptane system and provide insight into the planarity of the isoquinoline (B145761) portion. Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions, particularly the hydrogen bonds formed between the amino group of one molecule and the nitrogen atoms of neighboring molecules, which govern the solid-state architecture. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov For this compound (C₁₀H₁₂N₂), the high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺˙).
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway for norbornene-type systems is a retro-Diels-Alder reaction, which would involve the cleavage of the bicyclic ring system, likely leading to the loss of cyclopentadiene (B3395910) (66 Da). Other significant fragmentation pathways would include the loss of an amino radical (•NH₂, 16 Da) or ammonia (B1221849) (NH₃, 17 Da), and cleavage of the C-N bond. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z | Notes |
| [C₁₀H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) | 160 | Parent ion. |
| [C₁₀H₁₀N]⁺ | Loss of •NH₂ | 144 | Loss of amino radical. |
| [C₅H₅N₂]⁺ | Retro-Diels-Alder fragmentation | 94 | Loss of cyclopentadiene (C₅H₆) from M-H. |
| [C₉H₉N₂]⁺ | Loss of •CH₃ | 145 | Possible rearrangement and loss of methyl. |
Computational Chemistry and Theoretical Modelling of 5,6,7,8 Tetrahydro 5,8 Methanoisoquinolin 3 Amine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)
No published studies were found that specifically detail the electronic structure or perform a molecular orbital analysis on the 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline (B10111) scaffold using methods such as Density Functional Theory (DFT).
There is no available literature detailing the energetic and geometric optimization of conformational isomers for 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine.
Computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound, and their comparison with experimental data, have not been reported in the accessible scientific literature.
Molecular Dynamics and Conformational Space Exploration for this compound Derivatives
No research articles detailing molecular dynamics simulations or the exploration of the conformational space for derivatives of this compound could be identified.
Reaction Pathway and Transition State Analysis through Computational Methods
Detailed computational analyses of reaction pathways and transition states involving the 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline scaffold are not present in the current body of scientific literature.
Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Models
No studies proposing or validating Quantitative Structure-Reactivity Relationships (QSRR) derived from computational models for this specific class of compounds have been published.
Based on a thorough review of available scientific literature, there is no specific information regarding the coordination chemistry, catalytic applications, or electronic and magnetic properties of metal complexes involving the compound This compound or its direct derivatives.
The requested topics, including synthesis of metal complexes, stereoselective complexation, asymmetric catalysis, and mechanistic studies, are highly specific areas of research. It appears that this particular bridged isoquinoline (B145761) amine has not been explored as a ligand in the contexts outlined in the query.
Research in related areas has focused on structurally different compounds, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives. However, the presence of the defining "5,8-methano" bridge and the specific "isoquinoline-3-amine" core in the requested compound introduces significant structural and electronic differences. These distinctions mean that data from other tetrahydroquinoline or isoquinoline systems cannot be extrapolated to accurately describe the chemical behavior of this compound as a ligand.
Therefore, the generation of a scientifically accurate article adhering to the provided, detailed outline is not possible at this time due to the absence of published research on this specific chemical compound.
Advanced Ligand Design and Coordination Chemistry of 5,6,7,8 Tetrahydro 5,8 Methanoisoquinoline Derivatives
Rational Design of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline-Based Ligands for Specific Catalytic Transformations
A comprehensive search of scientific literature and chemical databases has revealed no specific research detailing the rational design and application of ligands derived from 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine for catalytic transformations. The unique bridged, rigid scaffold of this molecule suggests potential for creating sterically defined and conformationally constrained ligands, which are desirable attributes in the design of selective catalysts. However, at present, there is no published research available that explores the synthesis of such ligands or their subsequent use in any form of catalysis.
The field of catalysis extensively utilizes ligands based on related tetrahydroquinoline and isoquinoline (B145761) frameworks. For instance, derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. These studies highlight the general utility of such bicyclic nitrogen-containing scaffolds in asymmetric synthesis.
Despite the potential of the 5,6,7,8-tetrahydro-5,8-methanoisoquinoline (B10111) core, the absence of literature on its 3-amino derivative in the context of ligand design for catalysis indicates that this specific area remains unexplored. Future research could potentially focus on the synthesis of this compound and its derivatives, followed by an investigation into their coordination chemistry with various transition metals. Such studies would be essential to determine their efficacy as ligands in a range of catalytic reactions, including but not limited to hydrogenation, cross-coupling, and C-H activation.
Given the lack of available data, no research findings or data tables can be presented for the catalytic applications of ligands based on this compound.
Molecular Interactions and Recognition Studies of 5,6,7,8 Tetrahydro 5,8 Methanoisoquinolin 3 Amine Derivatives Non Therapeutic Context
Computational Docking and Molecular Simulations with Biological Macromolecules (e.g., Enzymes, Receptors) for Understanding Molecular Recognition
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of small molecules to biological macromolecules. These techniques provide a virtual window into the molecular interactions that govern recognition at the atomic level.
Studies on analogues of the 5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-amine scaffold have utilized these methods to elucidate binding modes with various enzymes and receptors. For instance, novel THIQ analogues have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (RT) to predict their binding poses. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives were evaluated for their interaction with the mTOR active site (PDB ID: 4JT6) through molecular docking and MD simulations. mdpi.com In one study, the docking score of a promising morpholine-substituted THQ derivative (compound 10e) was -10.6 kcal/mol, indicating a strong predicted binding affinity to the mTOR protein. mdpi.com
Molecular dynamics simulations further refine the understanding of these interactions by modeling the dynamic nature of the complex over time. For example, MD simulations of 8-hydroxy-tetrahydroisoquinolines with the 5-HT7 receptor supported functional assay findings by demonstrating that the 8-hydroxy substitution allows for a more stable and robust interaction. nih.gov These computational approaches are instrumental in predicting how the rigid methano-bridged structure might orient itself within a binding site to maximize favorable interactions.
| Compound Class | Biological Target | Docking Score (kcal/mol) | Key Finding |
|---|---|---|---|
| Morpholine-Substituted Tetrahydroquinoline | mTOR (PDB: 4JT6) | -10.6 | Demonstrated enhanced binding efficiency compared to the co-crystal ligand. mdpi.com |
| Tetrahydroisoquinoline Analogues | HIV-1 Reverse Transcriptase | Not specified | Docking revealed a "butterfly-like" conformation within the binding pocket. nih.gov |
| Quercetin-Tetrahydroisoquinoline Derivatives | Butyrylcholinesterase | Not specified | Derivatization improved selectivity toward this enzyme. mdpi.com |
Analysis of Binding Modes and Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
The specific orientation of a ligand within a binding site, its "binding mode," is determined by a combination of intermolecular forces. These include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking.
Computational studies on THIQ and THQ derivatives have provided detailed analyses of these forces. For example, the docking of 6,7-dimethoxy THIQ analogues into the HIV-1 RT active site revealed significant hydrophobic contacts with key amino acid residues such as Tyr-188, Tyr-181, and Trp-229. nih.gov In another study, a quercetin-THIQ derivative with two methoxy (B1213986) substituents was found to have a notable interaction with Na+, K+-ATPase, suggesting the involvement of these groups in enzyme binding. mdpi.com
Molecular dynamics simulations of 8-hydroxy-tetrahydroisoquinolines with the 5-HT7 receptor highlighted the importance of the 8-hydroxy group in forming robust interactions, which correlated with the observed inverse agonism efficacy. nih.gov The constrained conformation of the this compound scaffold would likely influence the presentation of its functional groups, such as the 3-amine, for specific interactions like hydrogen bonding with polar residues in a binding pocket.
| Compound Class | Biological Target | Key Interacting Residues | Primary Intermolecular Forces |
|---|---|---|---|
| 6,7-Dimethoxy THIQ Analogues | HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 | Hydrophobic Interactions. nih.gov |
| 8-Hydroxy-Tetrahydroisoquinolines | 5-HT7 Receptor | Not specified | Hydrogen Bonding (from 8-hydroxy group). nih.gov |
| Dopamine-modified THIQ Analogue | Influenza Virus PAN Endonuclease | His41, Mn2+ ion | Hydrophobic Interactions, Metal Chelation. nih.gov |
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Affinity at a Fundamental Chemical Biology Level
Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to a molecule affect its binding affinity and recognition by a biological target. rsc.org These studies are typically performed by synthesizing a series of related compounds and evaluating their activity.
For THIQ and related scaffolds, SAR studies have yielded valuable insights. In a study of 8-hydroxy-tetrahydroisoquinolines as 5-HT7 receptor inverse agonists, it was found that an 8-hydroxy-6,7-dimethoxy substitution pattern was preferred over 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy analogues. nih.gov Furthermore, N-methylation was shown to improve the potency of the evaluated compounds. nih.gov
Another study on chalcone-based compounds, which share some structural similarities in terms of aromatic and functional group arrangements, aimed to establish SAR for the inhibition of nuclear factor kappaB (NF-kappaB). nih.gov This research demonstrated that even structurally simple compounds could achieve potent inhibition, highlighting the importance of specific functional group placements. nih.gov For derivatives of the this compound scaffold, SAR studies would be crucial to determine how substituents on the aromatic ring or modifications to the amine group influence molecular recognition.
| Compound Scaffold | Biological Target | Favorable Substitutions | Unfavorable/Less Favorable Substitutions |
|---|---|---|---|
| 8-Hydroxy-Tetrahydroisoquinoline | 5-HT7 Receptor | 8-hydroxy-6,7-dimethoxy pattern; N-methylation. nih.gov | 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy patterns. nih.gov |
| Quercetin-Tetrahydroisoquinoline | Na+, K+-ATPase | Two methoxy groups on the THIQ moiety. mdpi.com | Unsubstituted THIQ moiety. mdpi.com |
| Coumarin Derivatives | Aspergillus sp. | O-substitutions, short aliphatic chains, electron-withdrawing groups (e.g., NO2). mdpi.com | Not specified. |
Development of this compound Derivatives as Chemical Probes for Mechanistic Biological Investigations
Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the study of that target's function in a biological system. The development of a chemical probe requires a deep understanding of the SAR to optimize potency and selectivity, and often involves the incorporation of a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) for detection.
While there are no specific reports on the development of this compound derivatives as chemical probes, the structural features of this scaffold make it a plausible candidate. The rigid, bridged structure provides a well-defined orientation of its functional groups, which can contribute to selectivity. The primary amine at the 3-position offers a convenient attachment point for various reporter tags or reactive groups without significantly altering the core scaffold responsible for binding.
The development process would involve identifying a specific biological target for which this scaffold has a high affinity and selectivity, based on initial screening and SAR studies. Subsequently, synthetic chemistry would be employed to attach a suitable linker and reporter group to the 3-amine position. The resulting chemical probe could then be used in mechanistic studies to investigate the role of the target protein in cellular processes.
Mechanistic Insights into Molecular Level Interactions (e.g., Enzyme Inhibition Mechanisms without reference to therapeutic outcomes)
Understanding the mechanism by which a molecule inhibits an enzyme is a key aspect of molecular recognition studies. This involves identifying the type of inhibition (e.g., competitive, non-competitive, or mixed-mode) and the specific interactions that lead to the loss of enzyme activity.
Studies on THIQ analogues have provided such mechanistic insights. For instance, certain THIQ derivatives were found to exhibit a mixed-mode of inhibition against specific enzymes, as determined by enzyme kinetic studies. nih.gov In another example, newly synthesized 5,6,7,8-tetrahydroisoquinolines were identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR). nih.gov Docking studies and experimental assays confirmed that these compounds could effectively occupy the active sites of these enzymes. For example, compound 7e was identified as a potent CDK2 inhibitor, while compound 8d was a significant DHFR inhibitor. nih.gov
These studies suggest that derivatives of the this compound scaffold could also function as enzyme inhibitors. The rigid nature of the scaffold could allow it to act as a competitive inhibitor by occupying the enzyme's active site and preventing the binding of the natural substrate. The specific interactions between the amine and aromatic portions of the molecule and the amino acid residues in the active site would be the molecular basis for this inhibition.
Future Directions and Emerging Research Avenues for 5,6,7,8 Tetrahydro 5,8 Methanoisoquinolin 3 Amine Chemistry
Integration with Flow Chemistry and Automated Synthesis for Scalable Production of the Scaffold
The efficient and scalable synthesis of complex molecules like 5,6,7,8-tetrahydro-5,8-methanoisoquinolin-3-amine and its derivatives is a critical bottleneck in their development for various applications. Continuous flow chemistry and automated synthesis platforms offer promising solutions to address these challenges. nih.govresearchgate.netrsc.orgdurham.ac.uk
Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, is particularly well-suited for the synthesis of heterocyclic scaffolds. researchgate.netdurham.ac.ukrsc.org The multistep synthesis of the bridged isoquinoline (B145761) core could be streamlined into a continuous process, minimizing manual interventions and improving reproducibility. nih.govrsc.org For instance, key cyclization or functionalization steps could be performed in microreactors, enabling rapid optimization of reaction conditions and facilitating access to larger quantities of the core structure. researchgate.net
Automated synthesis platforms, which combine robotics with artificial intelligence, can further accelerate the exploration of the chemical space around the this compound scaffold. bohrium.comnih.gov These systems can perform high-throughput experimentation, enabling the rapid synthesis and screening of libraries of derivatives with diverse functionalities. bohrium.comresearchgate.net By integrating predictive models, these platforms can intelligently select building blocks and reaction conditions to synthesize compounds with desired properties, significantly reducing the time and resources required for lead discovery and optimization. bohrium.com The development of cartridge-based automated synthesizers further simplifies the process, making complex chemical synthesis more accessible to a broader range of researchers. youtube.com
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Scaffolds
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often challenging, requires process redevelopment | Readily scalable by extending reaction time |
| Safety | Handling of hazardous reagents can be risky at scale | Smaller reaction volumes enhance safety |
| Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
| Automation | Can be automated, but often complex | More amenable to full automation and integration |
Exploration of Novel Reaction Manifolds for Scaffold Diversification and Library Generation
The unique structural constraints of the this compound scaffold offer opportunities for the discovery of novel reaction manifolds, leading to the generation of diverse chemical libraries. The rigid framework can influence the regioselectivity and stereoselectivity of chemical transformations in unexpected ways.
Recent advances in the stereoselective synthesis of fused, spiro, and bridged heterocycles from isoquinolinium salts provide a fertile ground for exploration. rsc.org These methods, often involving cyclization processes, can be adapted to the methanoisoquinoline system to create even more complex and three-dimensionally diverse structures. rsc.org For instance, diastereodivergent synthesis strategies, which allow for the selective formation of different diastereomers from a common precursor, could be employed to generate a range of stereochemically distinct derivatives of the core scaffold. researchgate.net
Furthermore, the development of novel annulation protocols, including transition-metal-catalyzed and catalyst-free methods, can provide new avenues for constructing the bridged isoquinoline ring system and for its subsequent functionalization. rsc.orgpharmaguideline.com Radical-initiated cyclizations also present a promising approach for the formation of such bridged systems. The exploration of multicomponent reactions would also be a powerful tool for the rapid generation of a library of derivatives from simple starting materials. researchgate.net
Table 2: Potential Reaction Types for Scaffold Diversification
| Reaction Type | Potential Outcome | Key Advantages |
| Diastereodivergent Synthesis | Access to multiple stereoisomers | Exploration of 3D chemical space |
| Novel Annulation Reactions | Construction of diverse fused ring systems | Creation of novel heterocyclic scaffolds |
| Radical Cyclizations | Formation of complex bridged structures | Access to unique molecular architectures |
| Multicomponent Reactions | Rapid generation of diverse libraries | High efficiency and atom economy |
Advanced Materials Science Applications Based on the Scaffold's Unique Structural Properties (e.g., Polymers, Functional Materials)
The rigid and defined three-dimensional structure of the this compound scaffold makes it an attractive building block for the development of advanced materials with unique properties. nih.gov The incorporation of this constrained amine into polymeric structures could lead to materials with enhanced thermal stability, mechanical strength, and specific recognition capabilities.
The amine functionality provides a convenient handle for polymerization reactions, allowing for the creation of a variety of polymer architectures, including linear, branched, and cross-linked networks. For instance, the amine group could be used to initiate ring-opening polymerizations or to participate in condensation polymerizations with suitable comonomers. The resulting polymers, bearing the rigid methanoisoquinoline unit, could find applications as high-performance plastics, specialty coatings, or as matrices for composite materials.
Furthermore, the unique shape and electronic properties of the scaffold could be exploited in the design of functional materials. researchgate.net For example, derivatives of this compound could be explored as ligands for the synthesis of metal-organic frameworks (MOFs) with tailored porosity and catalytic activity. The constrained nature of the ligand could influence the geometry of the resulting MOF, leading to materials with novel topologies and functions. Additionally, the scaffold could be incorporated into organic light-emitting diodes (OLEDs) or other electronic devices, where its rigid structure could help to control molecular packing and improve device performance.
Theoretical Advances in Predicting Reactivity, Selectivity, and Molecular Interactions
Computational chemistry and theoretical modeling are poised to play a crucial role in accelerating the exploration of this compound chemistry. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the reactivity and selectivity of the scaffold in various chemical transformations. ias.ac.inresearchgate.netnih.gov By modeling the transition states of potential reactions, researchers can gain insights into the factors that control the outcome of a reaction and rationally design more efficient and selective synthetic routes. ias.ac.in
Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational dynamics of the bridged isoquinoline scaffold and its interactions with other molecules. nih.govnih.govresearchgate.netrsc.org This is particularly important for understanding its potential biological activity, as the shape and flexibility of a molecule are key determinants of its ability to bind to a biological target. nih.govnih.gov MD simulations can be used to model the binding of derivatives of this compound to proteins and other biomolecules, providing insights that can guide the design of more potent and selective therapeutic agents. rsc.org
The integration of machine learning with these theoretical methods can further enhance their predictive power. By training machine learning models on large datasets of experimental and computational data, it may be possible to develop predictive tools that can rapidly screen virtual libraries of derivatives and identify candidates with desired properties, such as high reactivity, specific selectivity, or strong binding affinity to a particular target.
Table 3: Computational Methods and Their Applications
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Predicting reaction outcomes | Reactivity, regioselectivity, stereoselectivity |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Conformational preferences, binding modes, binding affinities |
| Machine Learning | High-throughput screening of virtual libraries | Identification of lead compounds with desired properties |
Expanding Applications in Green and Sustainable Chemistry through Catalyst Design
The principles of green and sustainable chemistry are increasingly important in modern organic synthesis. The development of environmentally benign methods for the synthesis and functionalization of the this compound scaffold is a key area for future research. rsc.orgnih.gov This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally friendly solvents. rsc.orgnih.gov
Biocatalysis also offers a green and sustainable alternative to traditional chemical synthesis. rsc.org Enzymes, such as imine reductases and N-methyltransferases, have been used to synthesize tetrahydroisoquinoline alkaloids with high stereoselectivity. rsc.org The application of similar biocatalytic approaches to the synthesis of this compound could provide a highly efficient and environmentally friendly route to this valuable scaffold. Furthermore, chemoenzymatic one-pot processes, which combine chemical and enzymatic steps in a single reaction vessel, can further enhance the sustainability of the synthesis. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine, and how does stereochemistry influence yield?
Answer: The compound can be synthesized via reductive amination or catalytic hydrogenation of its unsaturated precursors. For example, LiAlH₄ in anhydrous ether is effective for reducing quinoline derivatives to tetrahydroisoquinolines . Stereochemistry is critical: enantioselective synthesis using chiral catalysts (e.g., Rhodium with BINAP ligands) ensures high enantiomeric excess (ee > 95%), as the (S)-enantiomer often exhibits superior biological activity due to optimized receptor binding . Yield optimization requires strict control of reaction conditions (temperature, solvent polarity, and catalyst loading) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and conformation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the amine group’s chemical environment and confirm the methano-bridge’s stereochemistry. NOESY experiments detect spatial proximity between protons in the tetrahydro ring .
- X-ray Crystallography : Determines absolute configuration and bond angles, critical for understanding interactions with biological targets (e.g., enzymes or receptors) .
- Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns, especially for derivatives with substituents like methyl or methoxy groups .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
Answer: A 2³ factorial design (factors: temperature, catalyst concentration, and solvent polarity) minimizes experimental runs while identifying interactions between variables. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst Loading | 0.5 mol% | 2.0 mol% |
| Solvent | THF | Ethanol |
Response variables include yield and enantiomeric excess. Statistical analysis (ANOVA) identifies significant factors. For instance, ethanol as a solvent increases polarity, improving solubility of intermediates but may reduce catalyst efficiency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?
Answer:
- Orthogonal Assays : Combine MTT (cell viability) and caspase-3/7 activation (apoptosis) assays to confirm cytotoxicity mechanisms .
- Structural-Activity Analysis : Compare derivatives with modified substituents. For example, methylation at C7 increases lipophilicity, enhancing BBB penetration but reducing solubility, which may explain variable IC₅₀ in glioblastoma vs. breast cancer models .
- Target Validation : Use siRNA knockdown or CRISPR to confirm the compound’s primary target (e.g., topoisomerase II inhibition vs. kinase modulation) .
Q. How does computational modeling predict interactions between this compound and biological targets?
Answer:
- Docking Simulations (AutoDock Vina) : Model binding to ATP-binding pockets (e.g., kinases) using the amine group for hydrogen bonding with Asp86 or Glu91 residues .
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns to assess binding free energy (ΔG) with the MM-PBSA method .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values, enabling predictive design of derivatives with lower toxicity .
Q. What in vivo pharmacokinetic challenges arise for this compound, and how are they addressed?
Answer:
- Low Oral Bioavailability : Due to high first-pass metabolism, prodrug strategies (e.g., esterification of the amine) improve absorption.
- Plasma Protein Binding : >90% binding to albumin reduces free drug concentration. Structural modifications (e.g., trifluoromethyl groups) decrease binding affinity .
- Metabolite Identification : LC-MS/MS detects hydroxylated metabolites in liver microsomes, guiding CYP450 inhibition studies to mitigate drug-drug interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzyme inhibition (e.g., COX-2 vs. LOX selectivity)?
Answer:
- Assay Conditions : Differences in pH (7.4 vs. 6.8) or ionic strength may alter ionization of the amine group, affecting binding.
- Enzyme Isoforms : Test selectivity across human recombinant COX-2 (hCOX-2) and murine models, as species-specific active site residues influence inhibition .
- Redox Interference : The compound’s quinone-like structure may interfere with colorimetric assays (e.g., absorbance at 450 nm), requiring fluorogenic substrates for validation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
